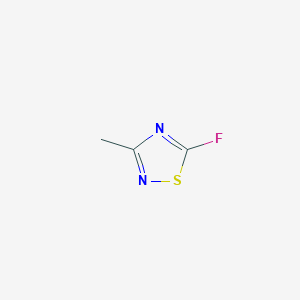

5-Fluoro-3-methyl-1,2,4-thiadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Fluoro-3-methyl-1,2,4-thiadiazole is a chemical compound that belongs to the class of thiadiazoles . Thiadiazoles are characterized by a five-membered ring structure that includes two nitrogen atoms, one sulfur atom, and two carbon atoms . The two most common variants of this compound are 1,3,4-thiadiazole and 1,2,5-thiadiazole, differentiated by the positioning of the nitrogen atoms within the ring structure .

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the use of starting materials like d-glucose and 5-amino-1,3,4-thiadiazole-2-thiol . Another method involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .Molecular Structure Analysis

The molecular geometry of thiadiazole compounds is found to be L-shaped . Their molecular conformation is found to be stabilized via S⋯O and F⋯C (lp⋯π) contacts .Chemical Reactions Analysis

Thiadiazoles demonstrate various unique chemical properties, contributing to their utility in diverse applications. They readily form derivatives with different functional groups, which allows them to serve as building blocks in the creation of complex organic molecules .Physical And Chemical Properties Analysis

The physical properties of thiadiazoles largely depend on their specific isomeric form and any substituents they may carry. In general, they are solid at room temperature, have low melting points, and are relatively stable under normal conditions .Aplicaciones Científicas De Investigación

Antiviral Activity

5-Fluoro-3-methyl-1,2,4-thiadiazole: derivatives have demonstrated antiviral potential. For instance:

- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives showed potency against Coxsackie B4 virus .

Boron Neutron Capture Therapy (BNCT)

5-Fluoro-3-methyl-1,2,4-thiadiazole: derivatives have been used in BNCT, a cancer treatment method that exploits the capture of thermal neutrons by boron-10 nuclei. These compounds play a role in controlling drug transport polymers for targeted therapy .

Antibacterial and Antifungal Properties

Novel derivatives of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (which includes the 1,2,4-thiadiazole moiety) have shown significant antimicrobial activity. While specific studies on 5-Fluoro-3-methyl-1,2,4-thiadiazole are limited, its structural similarity suggests potential antibacterial and antifungal effects .

Anticancer Research

Indole-based compounds often exhibit anticancer properties. While direct studies on 5-Fluoro-3-methyl-1,2,4-thiadiazole are limited, its indole moiety may contribute to inhibiting cancer cell growth or metastasis.

Mecanismo De Acción

Target of Action

It’s known that thiadiazole derivatives have a wide range of biological activities and can interact strongly with biological targets . They are found in many potent biologically active compounds .

Mode of Action

It’s known that thiadiazole derivatives can cross cellular membranes due to their mesoionic nature . This allows them to interact with their targets and induce changes.

Biochemical Pathways

Thiadiazole derivatives are known to disrupt processes related to dna replication, which can inhibit the replication of both bacterial and cancer cells .

Pharmacokinetics

Due to the mesoionic nature of thiadiazoles, they are able to cross cellular membranes, which could potentially influence their bioavailability .

Result of Action

It’s known that thiadiazole derivatives display a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .

Action Environment

It’s known that 2-mercapto-5-methyl-1,3,4-thiadiazole, an important intermediate of widely used antibiotics, was hardly decyclized during conventional wastewater treatment, raising a great risk to the environment .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-fluoro-3-methyl-1,2,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3FN2S/c1-2-5-3(4)7-6-2/h1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMSBUMGMSLSPMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

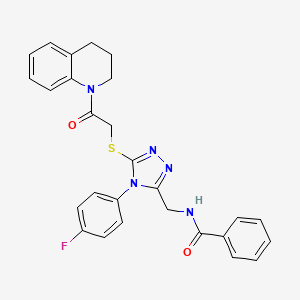

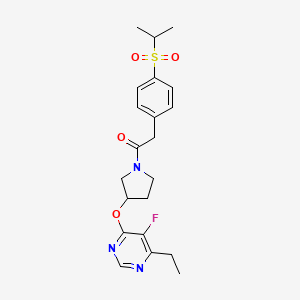

![N-(4-acetylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2762221.png)

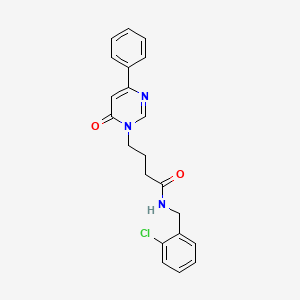

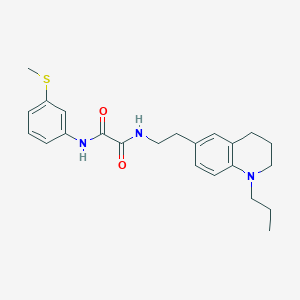

![5-(5-Bromo-6-methoxynaphthalen-2-yl)-3-(3,4-dimethoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2762226.png)

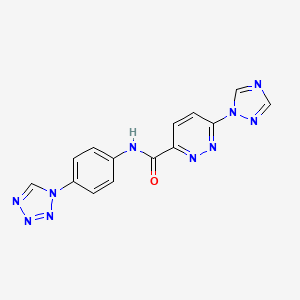

![N-(1-cyanocyclopentyl)-2-{4-[2-(thiophen-2-yl)ethyl]piperazin-1-yl}acetamide](/img/structure/B2762233.png)

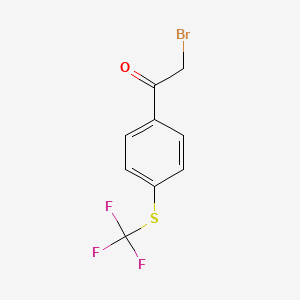

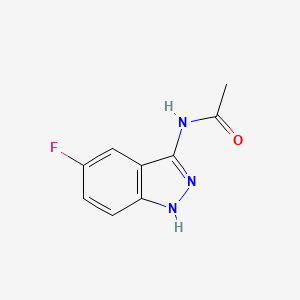

![[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2762242.png)